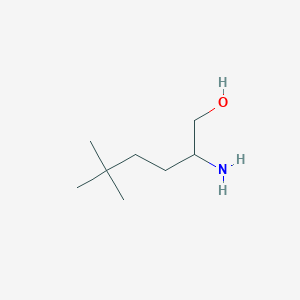

2-Amino-5,5-dimethylhexan-1-ol

CAS No.:

Cat. No.: VC20402955

Molecular Formula: C8H19NO

Molecular Weight: 145.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19NO |

|---|---|

| Molecular Weight | 145.24 g/mol |

| IUPAC Name | 2-amino-5,5-dimethylhexan-1-ol |

| Standard InChI | InChI=1S/C8H19NO/c1-8(2,3)5-4-7(9)6-10/h7,10H,4-6,9H2,1-3H3 |

| Standard InChI Key | ILOBVQJDGVEABB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CCC(CO)N |

Introduction

2-Amino-5,5-dimethylhexan-1-ol is an organic compound with the molecular formula C₈H₁₉NO. It is a derivative of hexanol, featuring an amino group and two methyl groups attached to the hexane chain. This unique structure imparts distinct chemical properties, making it a valuable compound in various scientific research applications.

Synthesis Methods

The synthesis of 2-Amino-5,5-dimethylhexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethylhexan-1-ol with ammonia or an amine source in the presence of a catalyst. Industrial production may utilize large-scale chemical reactors with continuous flow systems to enhance efficiency and scalability.

Chemical Reactions

2-Amino-5,5-dimethylhexan-1-ol can undergo various chemical reactions:

-

Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates using oxidizing agents like hydrogen peroxide and potassium permanganate.

-

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, using reagents like thionyl chloride or acyl chlorides.

Research Applications

This compound has several applications in scientific research:

-

Chemistry: It serves as a building block for synthesizing more complex molecules.

-

Biology: It is used in studying enzyme interactions and metabolic pathways.

-

Industry: It is utilized in the production of specialty chemicals and materials.

Biological Activity

The biological activity of 2-Amino-5,5-dimethylhexan-1-ol primarily stems from its ability to interact with biological molecules, influencing their structure and function. It can participate in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

2-Amino-5,5-dimethylhexan-1-ol is distinct from other amino alcohols due to its specific structure. Compounds like 2-Amino-2-methyl-1-propanol and 2-Amino-2-methyl-1,3-propanediol have similar properties but different structures.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-methyl-1-propanol | Shorter carbon chain; branched | More common in metabolic pathways |

| 2-Amino-2-methyl-1,3-propanediol | Two hydroxyl groups and an amino group | Used in similar applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume